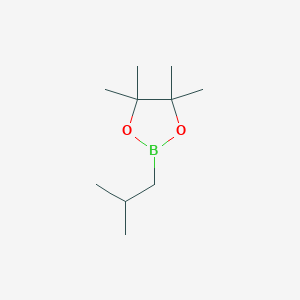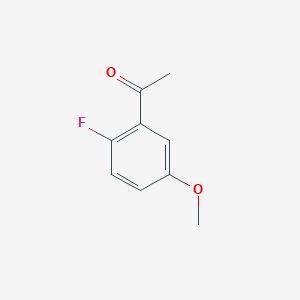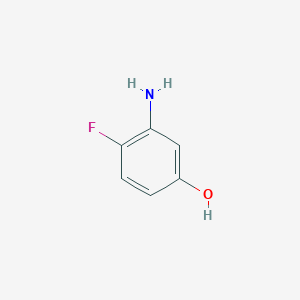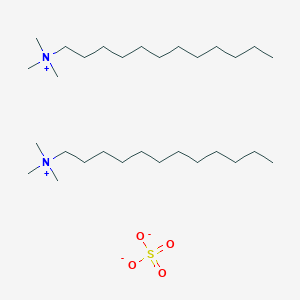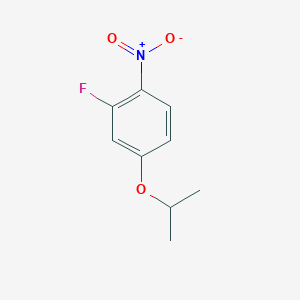
(4-Bromophenyl)(thiophen-2-yl)methanone
Overview
Description
4-Bromophenyl)(thiophen-2-yl)methanone, also known as 4-BPThM, is an important organic compound that has been studied extensively in the fields of medicinal chemistry, pharmacology, and biochemistry. 4-BPThM has a wide range of applications, including its use as a synthetic intermediate in drug synthesis, as a reagent in chemical reactions, and as a research tool in biological studies. The aim of
Scientific Research Applications
Synthesis and Characterization
- Novel Synthesis and Spectral Characterization : Shahana and Yardily (2020) have synthesized novel compounds related to "(4-Bromophenyl)(thiophen-2-yl)methanone" and characterized them through spectral methods. Their work includes density functional theory (DFT) calculations and molecular docking studies, indicating potential antibacterial activity (M. Shahana & A. Yardily, 2020).
Antimicrobial and Antiviral Properties
- Antimicrobial Evaluation : Reddy and Reddy (2016) prepared derivatives by Suzuki cross-coupling from "(4-bromophenyl)(3-methylbenzofuran-2-yl)methanone" and evaluated their antibacterial and antifungal activities, demonstrating the compound's potential in combating microbial infections (B. Reddy & V. P. Reddy, 2016).
Material Science and Electronics
- Electrochemical and Electrochromic Properties : Hu et al. (2013) synthesized two novel polymers containing carbazole and phenyl-methanone units, demonstrating their electrochromic properties which could be applicable in electronic devices (Bin Hu et al., 2013).
Structural Studies
- Crystal Structure Analysis : Nagaraju et al. (2018) reported on the crystal structure of a related compound, highlighting its significance in understanding the structural basis of its biological activities and material properties (S. Nagaraju et al., 2018).
Safety and Hazards
The compound has been assigned the hazard statements H302, H315, and H319, indicating that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P302+P352) .
properties
IUPAC Name |
(4-bromophenyl)-thiophen-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrOS/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUPBKRQEURUSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20547664 | |
| Record name | (4-Bromophenyl)(thiophen-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20547664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4160-65-0 | |
| Record name | (4-Bromophenyl)(thiophen-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20547664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

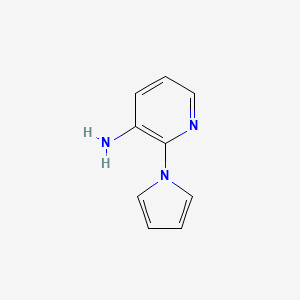



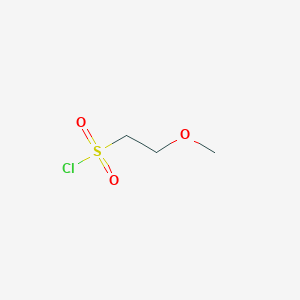
![1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone](/img/structure/B1338270.png)

